Methyl 5-(benzyloxy)nicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-phenylmethoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)12-7-13(9-15-8-12)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFRUJCNWFGWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Benzyloxy Nicotinate
Esterification Approaches for Carboxylic Acid Functionalization
Direct Esterification Protocols
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of synthesizing Methyl 5-(benzyloxy)nicotinate, this would typically involve the reaction of 5-(benzyloxy)nicotinic acid with methanol (B129727).
Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. chemicalbook.com The reaction is typically carried out by refluxing the carboxylic acid in methanol with a catalytic amount of the acid. chemicalbook.comresearchgate.net The general mechanism, known as Fischer esterification, involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.com To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed from the reaction mixture. masterorganicchemistry.com
For the synthesis of related compounds like methyl 5-hydroxynicotinate, a similar strategy is employed where 5-hydroxynicotinic acid is dissolved in methanol with a catalytic amount of sulfuric acid and heated. guidechem.com Another approach involves the use of thionyl chloride in methanol, which first converts methanol to methyl chlorosulfite, a strong electrophile that facilitates the esterification. chemicalbook.com
Table 1: Comparison of Direct Esterification Methods for Nicotinic Acid Derivatives
| Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Nicotinic acid | Methanol, Sulfuric acid | Reflux, 13 hours | 23.39% | chemicalbook.comresearchgate.net |
| 5-Hydroxynicotinic acid | Methanol, Sulfuric acid | 70°C, 12 hours | 85% (crude) | guidechem.com |
| 5-Hydroxynicotinic acid | Methanol, Sulfuryl chloride | 60°C, overnight | 65% | guidechem.com |
| 5-Methylnicotinic acid | Methanol, Thionyl chloride | Reflux, 4 hours | 98.2% | chemicalbook.com |
| Nicotinic acid | Methanol, MoO₃/SiO₂ | Reflux | ~79% | orientjchem.org |
Transesterification Strategies
Transesterification is another viable method for synthesizing esters. This process involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst to produce a different ester. google.com For the synthesis of this compound, a potential route could involve the transesterification of an alkyl 5-(benzyloxy)nicotinate (where the alkyl group is not methyl) with methanol.
This method is particularly useful when the starting carboxylic acid is difficult to handle or when a specific ester is more readily available. The reaction is reversible and is driven to completion by using a large excess of the desired alcohol or by removing the alcohol that is formed as a byproduct. googleapis.com Both acid catalysts (like sulfuric acid) and base catalysts (like sodium methoxide) can be employed. google.comgoogleapis.com
O-Alkylation Procedures for Benzyloxy Introduction
The introduction of the benzyloxy group is achieved by forming an ether linkage with the hydroxyl group at the 5-position of the pyridine (B92270) ring. This is typically accomplished through O-alkylation reactions, with the Williamson ether synthesis and the Mitsunobu reaction being prominent methods.
Williamson Ether Synthesis Variants
The Williamson ether synthesis is a widely used method for preparing ethers. wikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com In the synthesis of this compound, this would involve the deprotonation of Methyl 5-hydroxynicotinate to form an alkoxide, which then reacts with a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride).
The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or N,N-dimethylformamide. byjus.com A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group. masterorganicchemistry.com The choice of the alkyl halide is crucial; primary halides work best as secondary and tertiary halides tend to undergo elimination reactions. masterorganicchemistry.comlibretexts.org
Table 2: Key Parameters of the Williamson Ether Synthesis
| Component | Role | Preferred Characteristics | Rationale |
|---|---|---|---|
| Substrate | Nucleophile precursor | Alcohol (in this case, Methyl 5-hydroxynicotinate) | The hydroxyl group is deprotonated to form the nucleophilic alkoxide. |
| Base | Deprotonating agent | Strong base (e.g., NaH, K₂CO₃) | To quantitatively form the alkoxide for the subsequent Sₙ2 reaction. |
| Alkylating Agent | Electrophile | Primary alkyl halide (e.g., Benzyl bromide) | Minimizes competing elimination reactions and favors Sₙ2 substitution. masterorganicchemistry.comlibretexts.org |
| Solvent | Reaction medium | Polar aprotic (e.g., DMF, Acetonitrile) | Solvates the cation of the alkoxide and does not interfere with the nucleophile. |
Mitsunobu Reaction Conditions
The Mitsunobu reaction provides an alternative method for forming the ether linkage, particularly when the Williamson ether synthesis is not suitable. wikipedia.org This reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov
In this case, Methyl 5-hydroxynicotinate would react with benzyl alcohol in the presence of PPh₃ and DEAD/DIAD. The reaction proceeds with inversion of configuration at the alcohol's stereocenter, though this is not relevant for the synthesis of this compound from an achiral precursor. organic-chemistry.org The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at or below room temperature. organic-synthesis.com
A general procedure involves dissolving the alcohol (Methyl 5-hydroxynicotinate), the nucleophile (benzyl alcohol), and triphenylphosphine in THF, cooling the mixture, and then slowly adding the azodicarboxylate. organic-synthesis.com
Strategies Involving Pyridine Ring Functionalization and Derivatization
An alternative to building the functionalities onto a pre-existing 5-hydroxynicotinic acid core is to synthesize the pyridine ring itself with the desired substituents or precursors already in place. For instance, Hantzsch pyridine synthesis could be employed, although this is more commonly used for dihydropyridines. mdpi.com
More direct derivatization strategies often start from readily available pyridine derivatives. For example, a synthetic route could begin with 5-bromonicotinic acid. The carboxylic acid could first be esterified to methyl 5-bromonicotinate. Subsequently, the bromo group could be displaced by a benzyloxy group via a nucleophilic aromatic substitution reaction, although this typically requires harsh conditions or a copper catalyst (Ullmann condensation).
Another approach could involve the oxidation of a methyl group on the pyridine ring. For instance, starting from a compound like 3,5-lutidine (3,5-dimethylpyridine), one methyl group could be selectively oxidized to a carboxylic acid, which is then esterified, while the other is functionalized or replaced. google.com However, controlling the selectivity of such oxidations can be challenging.
Ultimately, the most common and efficient strategies for the synthesis of this compound rely on the functionalization of a 5-hydroxynicotinic acid or a related derivative, as detailed in the esterification and O-alkylation sections.
Halogenation and Subsequent Cross-Coupling Reactions
One versatile strategy for synthesizing substituted pyridines like this compound involves the use of halogenated intermediates and transition metal-catalyzed cross-coupling reactions. This approach offers a powerful way to form carbon-oxygen (C-O) bonds.
A plausible synthetic route begins with a halogenated nicotinate (B505614), such as Methyl 5-bromonicotinate. This intermediate can be coupled with benzyl alcohol in the presence of a suitable catalyst. The Ullmann condensation, a classic copper-catalyzed reaction, is a well-established method for forming aryl ether bonds. researchgate.netwikipedia.orgorganic-chemistry.org In a typical Ullmann-type reaction, the aryl halide (Methyl 5-bromonicotinate) is heated with an alcohol (benzyl alcohol) and a stoichiometric amount of a copper reagent. wikipedia.org Modern variations of this reaction utilize catalytic amounts of copper salts, often in combination with ligands, which allows for milder reaction conditions. mdpi.com
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination protocol which has been adapted for C-O bond formation, can be employed. wikipedia.org These reactions involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by reaction with the alcohol and subsequent reductive elimination to yield the desired ether and regenerate the catalyst. libretexts.org This methodology is known for its broad substrate scope and functional group tolerance. wikipedia.org
Nitration-Reduction Sequences
Another synthetic approach involves a nitration-reduction sequence on the pyridine ring to introduce a functional group that can be converted to the desired benzyloxy moiety. This multi-step process leverages well-established aromatic chemistry.
The synthesis could start from nicotinic acid or its methyl ester. Nitration of the pyridine ring, typically with a mixture of nitric acid and sulfuric acid, would introduce a nitro group. rsc.org The position of nitration is directed by the existing substituents. Following nitration, the nitro group is reduced to an amino group (-NH2), commonly achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.
This resulting amino-nicotinate derivative, for example, Methyl 5-aminonicotinate, is a versatile intermediate. researchgate.net The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium salt can then be subjected to a Sandmeyer-type reaction. wikipedia.orglscollege.ac.inmasterorganicchemistry.com Specifically, heating the diazonium salt in the presence of a copper(I) oxide catalyst in water can introduce a hydroxyl group, yielding Methyl 5-hydroxynicotinate. wikipedia.orglscollege.ac.in From this key intermediate, the benzyloxy group can be introduced via a standard Williamson ether synthesis as previously described.
Catalytic Approaches in this compound Synthesis
Catalysis is fundamental to modern organic synthesis, offering pathways that are more efficient, selective, and sustainable than stoichiometric reactions. mdpi.com The synthesis of this compound benefits significantly from various catalytic strategies.
Transition Metal-Catalyzed Transformations
Transition metals, particularly palladium and copper, are pivotal in the synthesis of this compound, primarily in cross-coupling reactions to form the key C-O ether bond. nih.govnih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C–O bond formation. researchgate.netsemanticscholar.org Reactions analogous to the Buchwald-Hartwig amination can couple aryl halides or triflates with alcohols. acsgcipr.orgrsc.org In the context of this compound synthesis, a catalyst system comprising a palladium precursor (e.g., Pd(OAc)2) and a specialized phosphine (B1218219) ligand (e.g., Xantphos) could efficiently couple Methyl 5-bromonicotinate with benzyl alcohol. organic-chemistry.org These reactions are prized for their high efficiency and ability to proceed under relatively mild conditions. organic-chemistry.org
Copper-Catalyzed Reactions: The Ullmann condensation is a copper-catalyzed reaction that is highly effective for synthesizing diaryl ethers and, by extension, aryl benzyl ethers. researchgate.netorganic-chemistry.org While traditional Ullmann conditions are often harsh, requiring high temperatures, modern systems use ligands like phenanthroline or phosphines to facilitate the reaction at lower temperatures. arkat-usa.org These catalysts expand the reaction's applicability and improve yields. mdpi.com
The table below compares typical conditions for these two catalytic systems.
| Feature | Palladium-Catalyzed C-O Coupling | Copper-Catalyzed C-O Coupling (Ullmann) |
| Catalyst | Pd(0) or Pd(II) precursors with phosphine ligands | Cu(I) salts (e.g., CuI) or Cu(0) powder |
| Substrates | Aryl bromides, iodides, triflates | Aryl iodides, bromides (often requiring activation) |
| Nucleophile | Alcohols, phenols | Alkoxides, phenoxides |
| Solvent | Toluene, Dioxane, DMF | DMF, NMP, Pyridine |
| Temperature | Often moderate (80-120 °C) | Typically high (>150 °C), but milder with modern ligands |
| Advantages | High functional group tolerance, milder conditions | Lower catalyst cost, effective for specific substrates |
Enzyme-Mediated Synthetic Routes
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. mdpi.comnih.govnih.gov Enzymes operate under mild conditions (temperature and pH) and in aqueous media, reducing energy consumption and the need for hazardous organic solvents. rsc.org
For the synthesis of this compound, lipases are particularly relevant enzymes. Lipases can catalyze esterification and transesterification reactions with high efficiency. mdpi.com Two potential enzymatic routes are:
Direct Esterification: The enzymatic esterification of 5-(benzyloxy)nicotinic acid with methanol, catalyzed by an appropriate lipase, would yield the target molecule.
Transesterification: An existing ester, such as Ethyl 5-(benzyloxy)nicotinate, could be converted to the methyl ester through a lipase-catalyzed transesterification reaction with methanol.
The use of whole-cell biocatalysts is also a promising approach, simplifying the process by eliminating the need for enzyme purification. rsc.org This methodology has been successfully applied to the synthesis of other functionalized pyridine derivatives. nih.gov
Heterogeneous and Homogeneous Catalysis Applications
Catalysis can be broadly divided into two categories: homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst is in a different phase. mdpi.com
Homogeneous Catalysis: Most transition metal-catalyzed cross-coupling reactions used to synthesize aryl ethers are examples of homogeneous catalysis. rsc.org The palladium or copper catalyst, along with its organic ligands, is dissolved in the reaction solvent. This ensures high reactivity and selectivity due to the well-defined nature of the catalytic species. However, a significant drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination and loss of the expensive metal catalyst.
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is typically a solid, and the reaction occurs on its surface. An example would be using copper(II) oxide nanoparticles as a catalyst for an Ullmann-type reaction. mdpi.com The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture (e.g., by filtration), which allows for catalyst recycling and reuse, reducing costs and waste. rsc.org However, they may sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts.
Green Chemistry Principles in Synthesis Optimization
Green chemistry is a framework aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.comncfinternational.it The synthesis of this compound can be optimized by applying these principles. mdpi.comnih.gov
Prevention of Waste: Designing synthetic routes that generate minimal byproducts is a core goal. Catalytic methods are inherently superior to stoichiometric ones in this regard. ncfinternational.it
Atom Economy: This metric measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wordpress.comacs.orgprimescholars.com Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions generate byproducts and have lower atom economies. wikipedia.org Comparing a Williamson ether synthesis (which produces a salt byproduct) with a hypothetical direct C-H activation approach highlights this principle. jocpr.com
Use of Catalysis: As detailed in section 2.4, catalytic routes (both transition metal and enzymatic) are superior to stoichiometric reagents. They reduce waste, energy consumption, and often allow for milder reaction conditions. ispe.org
Safer Solvents and Auxiliaries: Many traditional organic solvents (e.g., DMF, dioxane) are toxic and difficult to dispose of. instituteofsustainabilitystudies.com Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids. mdpi.com Biocatalytic routes often use water as a solvent, making them particularly attractive from this perspective. ncfinternational.it
The table below summarizes how different synthetic approaches align with key green chemistry principles.
| Green Principle | Halogenation/Cross-Coupling | Nitration-Reduction Sequence | Enzyme-Mediated Route |
| Atom Economy | Moderate; produces salt byproducts. | Low; involves multiple steps with stoichiometric reagents and byproducts (e.g., N2 gas). | High; esterification produces only water as a byproduct. |
| Use of Catalysis | High; relies on catalytic amounts of transition metals. | Low; primarily uses stoichiometric reagents (acids, reducing agents). | High; uses renewable and biodegradable enzyme catalysts. |
| Hazardous Reagents | Uses organometallic reagents and potentially toxic solvents. | Uses strong, corrosive acids (nitric, sulfuric) and potentially hazardous intermediates (diazonium salts). | Minimal; uses water or green solvents under mild pH and temperature. |
| Energy Efficiency | Moderate to high temperatures often required. | Often requires heating for nitration and diazotization steps. | High; reactions typically run at or near room temperature. |
By prioritizing catalytic and biocatalytic methods and carefully selecting solvents and reagents, the synthesis of this compound can be made significantly more sustainable and environmentally friendly. ispe.org
Environmentally Benign Solvent Selection
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional solvents are often volatile, toxic, and difficult to dispose of. Green chemistry principles encourage the use of safer, more sustainable alternatives.
In the proposed synthesis of this compound, solvent selection for both the Williamson ether synthesis and the subsequent esterification is crucial for minimizing environmental impact.
Williamson Ether Synthesis: This reaction is typically carried out in polar aprotic solvents that can dissolve the reactants and facilitate the S\textsubscript{N}2 mechanism. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. While effective, DMF and DMSO have significant health and environmental concerns. Acetonitrile is often considered a greener alternative to many chlorinated or amide solvents. nih.gov The ideal solvent for this step would be one that is derived from renewable resources, is biodegradable, has low toxicity, and can be easily recycled. Water, being non-toxic and renewable, is an attractive green solvent, although the solubility of the reactants may be a limiting factor. wikipedia.org
Esterification: The esterification of a carboxylic acid with an alcohol is a fundamental organic transformation. In the case of this compound, methanol serves as one of the reactants and can also function as the solvent, which is an efficient approach. However, the reaction often requires a co-solvent for workup and purification. Traditional workups might involve extraction with solvents like chloroform, which is a hazardous substance. researchgate.net Greener alternatives for extraction and purification include esters like ethyl acetate (B1210297), which are less toxic and more environmentally benign. nih.gov
Recent advancements in green chemistry have highlighted several classes of environmentally benign solvents that could be applicable to the synthesis of this compound:
Deep Eutectic Solvents (DESs): These are mixtures of quaternary ammonium (B1175870) salts with hydrogen bond donors, forming a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low volatility, and can act as both solvent and catalyst. semanticscholar.org
Ionic Liquids (ILs): These are salts with low melting points that can be effective solvents for a wide range of reactions. Their non-volatility is a significant advantage, although their toxicity and biodegradability must be carefully evaluated.
Supercritical Fluids: Supercritical carbon dioxide (sc-CO\textsubscript{2}) is a non-toxic, non-flammable, and inexpensive solvent alternative for various reactions. wikipedia.org
Below is a comparative table of potential solvents for the synthesis of this compound.
| Solvent | Class | Green Chemistry Considerations | Potential Application |
| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, toxic, environmental persistence. | Traditional solvent for Williamson ether synthesis. |
| Acetonitrile | Polar Aprotic | Less hazardous than chlorinated and amide solvents, can be a greener alternative. nih.gov | Williamson ether synthesis and Steglich esterification. jove.com |
| Methanol | Polar Protic | Can be derived from renewable resources, acts as both reactant and solvent. | Esterification. |
| Ethyl Acetate | Ester | Less toxic and more environmentally benign than many other organic solvents. | Extraction and purification. |
| Deep Eutectic Solvents | Green Solvent | Often biodegradable, low volatility, can act as catalyst and solvent. semanticscholar.org | Both Williamson ether synthesis and esterification. |
| Water | Aqueous | Non-toxic, renewable, environmentally safe. wikipedia.org | Potential solvent if reactant solubility allows. |
Atom Economy and Reaction Efficiency Maximization
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy indicates less waste generation. Maximizing reaction efficiency involves optimizing yields, reducing reaction times, and minimizing the use of stoichiometric reagents in favor of catalytic alternatives.
Williamson Ether Synthesis: The atom economy of the Williamson ether synthesis is generally high, with the main byproduct being a salt (e.g., sodium bromide if sodium hydride and benzyl bromide are used). The reaction can be represented as:
C\textsubscript{6}H\textsubscript{5}NO\textsubscript{3} + C\textsubscript{7}H\textsubscript{7}Br + NaH → C\textsubscript{13}H\textsubscript{11}NO\textsubscript{3} + NaBr + H\textsubscript{2}
The efficiency of this step can be maximized by careful control of reaction conditions to prevent side reactions, such as elimination from the alkyl halide. wikipedia.org
The reaction with thionyl chloride can be summarized as:
C\textsubscript{13}H\textsubscript{11}NO\textsubscript{3} + SOCl\textsubscript{2} → C\textsubscript{13}H\textsubscript{10}ClNO\textsubscript{2} + SO\textsubscript{2} + HCl C\textsubscript{13}H\textsubscript{10}ClNO\textsubscript{2} + CH\textsubscript{3}OH → C\textsubscript{14}H\textsubscript{13}NO\textsubscript{3} + HCl
This two-step process has a poor atom economy due to the formation of SO\textsubscript{2} and HCl as byproducts.
A greener and more atom-economical approach is direct catalytic esterification, such as the Fischer esterification, which uses a catalytic amount of a strong acid. scholarsresearchlibrary.com
C\textsubscript{13}H\textsubscript{11}NO\textsubscript{3} + CH\textsubscript{3}OH ⇌ C\textsubscript{14}H\textsubscript{13}NO\textsubscript{3} + H\textsubscript{2}O
In this case, the only byproduct is water, leading to a much higher atom economy. The efficiency of this reversible reaction can be enhanced by removing water as it is formed, for example, by azeotropic distillation.
The use of solid acid catalysts, such as zeolites or ion-exchange resins like Dowex H+, can further improve the environmental profile of the reaction by simplifying catalyst recovery and minimizing corrosive waste streams. nih.govmdpi.com
The following table provides a theoretical atom economy calculation for the catalytic esterification of 5-(benzyloxy)nicotinic acid.
| Reactant | Molecular Formula | Molar Mass ( g/mol ) |
| 5-(Benzyloxy)nicotinic acid | C\textsubscript{13}H\textsubscript{11}NO\textsubscript{3} | 229.23 |
| Methanol | CH\textsubscript{4}O | 32.04 |
| Total Mass of Reactants | 261.27 |
| Product | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C\textsubscript{14}H\textsubscript{13}NO\textsubscript{3} | 243.26 |
| Total Mass of Desired Product | 243.26 |
Atom Economy Calculation:
Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy = (243.26 / 261.27) x 100 ≈ 93.11%
This high atom economy highlights the inherent efficiency of catalytic esterification compared to methods involving stoichiometric activating agents.
Chemical Reactivity and Transformations of Methyl 5 Benzyloxy Nicotinate
Hydrolytic Stability and Ester Cleavage Reactions
The ester group in Methyl 5-(benzyloxy)nicotinate is susceptible to hydrolysis, a cleavage reaction that yields the corresponding carboxylic acid, 5-(benzyloxy)nicotinic acid, and methanol (B129727). This transformation can be catalyzed by either acid or base, with each following a distinct mechanistic pathway.
Acid-catalyzed hydrolysis of this compound is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as concentrated hydrochloric acid or sulfuric acid. researchgate.netchemspider.com The presence of an acid catalyst is crucial, as it protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.
The mechanism proceeds through several equilibrium steps:
Protonation: The carbonyl oxygen is protonated by the acid catalyst.
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol).
Elimination: The tetrahedral intermediate collapses, expelling a molecule of methanol and reforming the carbonyl group, now as a protonated carboxylic acid.
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule or other base to yield the final product, 5-(benzyloxy)nicotinic acid, and regenerate the acid catalyst.
The reaction is reversible, and an excess of water is used to drive the equilibrium towards the hydrolysis products. researchgate.net
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for cleaving the ester. The reaction typically involves heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemspider.com
The pathway involves the following steps:
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate.
Elimination of Leaving Group: The intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated. This step results in the formation of the carboxylic acid, 5-(benzyloxy)nicotinic acid.
Deprotonation: The methoxide ion is a stronger base than the carboxylate anion. Therefore, it rapidly deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This step forms methanol and the sodium or potassium salt of 5-(benzyloxy)nicotinic acid.
To isolate the final carboxylic acid, a subsequent acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt. chemspider.com
Table 1: Comparison of Hydrolysis Methods
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |
| Nature of Reaction | Reversible | Irreversible |
| Mechanism | Protonation of C=O, attack by H₂O | Attack by OH⁻ on C=O |
| Intermediate Product | 5-(Benzyloxy)nicotinic acid | Sodium or Potassium 5-(benzyloxy)nicotinate (salt) |
| Final Step | Driven by excess water | Requires addition of acid to isolate carboxylic acid |
Derivatization of the Ester Moiety
The methyl ester group serves as a versatile handle for synthesizing other important nicotinic acid derivatives. Key transformations include amidation to form nicotinamides and reduction to produce primary alcohols.
This compound can be converted into its corresponding primary amide, 5-(benzyloxy)nicotinamide, through a process known as ammonolysis. This reaction involves treating the ester with ammonia (B1221849), which acts as the nucleophile. In a procedure analogous to the conversion of ethyl nicotinate (B505614) derivatives, the reaction can be performed using a solution of ammonia in an alcohol like methanol, often at reduced temperatures to control reactivity. nih.gov The reaction of methyl esters with excess ammonia to yield amides is a known synthetic method. nih.gov
The mechanism involves the nucleophilic acyl substitution where the nitrogen atom of ammonia attacks the ester's carbonyl carbon. This is followed by the elimination of a molecule of methanol, resulting in the formation of the stable amide functional group.
The ester functionality of this compound can be reduced to a primary alcohol, yielding (5-(benzyloxy)pyridin-3-yl)methanol. The choice of reducing agent is critical for this transformation.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent capable of readily reducing esters to primary alcohols. harvard.edu The reaction must be carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ reacts violently with protic solvents like water or alcohols. youtube.comchemistrysteps.com The mechanism involves two hydride transfers from the AlH₄⁻ ion. The first reduces the ester to an aldehyde intermediate, which is more reactive than the starting ester and is immediately reduced further to an alkoxide. chemistrysteps.com A final aqueous workup step is required to protonate the alkoxide and yield the alcohol product, (5-(benzyloxy)pyridin-3-yl)methanol. harvard.edu
Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent. youtube.com Under standard conditions, NaBH₄ is generally not strong enough to reduce esters. libretexts.orgyoutube.com Therefore, the reduction of this compound would typically require the more potent LiAlH₄.
Table 2: Reducing Agent Selectivity for Esters
| Reducing Agent | Reactivity with Esters | Solvent | Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Effective | Anhydrous Ether or THF | Primary Alcohol |
| Sodium Borohydride (NaBH₄) | Generally Ineffective | Protic (e.g., Methanol, Ethanol) | No Reaction |
Compound Index
Reactions Involving the Benzyloxy Protecting Group
The benzyloxy group serves as a robust protecting group for the phenol (B47542) functionality on the pyridine (B92270) ring. Its reactivity is twofold: it can be selectively removed to unmask the hydroxyl group, or it can undergo reactions at the benzylic carbon.
Selective Deprotection Methodologies
The primary method for the deprotection of the benzyloxy group in molecules like this compound is catalytic hydrogenation. This process involves the cleavage of the C-O bond of the benzyl (B1604629) ether, yielding the corresponding phenol, Methyl 5-hydroxynicotinate, and toluene.
A particularly effective and mild approach is Catalytic Transfer Hydrogenation (CTH) . This method avoids the use of high-pressure hydrogen gas, which can be hazardous and may require specialized equipment. organic-chemistry.orgnih.gov Instead, a hydrogen donor molecule is used in the presence of a palladium catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexene. organic-chemistry.orgnih.govmasterorganicchemistry.comproquest.com This technique is valued for its speed, efficiency, and selectivity, often leaving other functional groups within the molecule unaffected. organic-chemistry.orgnih.gov
The reaction proceeds by the in situ generation of hydrogen on the surface of the palladium catalyst, which then facilitates the hydrogenolysis of the benzyl ether. The efficiency of the reaction can be influenced by the choice of catalyst, hydrogen donor, and solvent.
Table 1: Representative Conditions for Catalytic Transfer Hydrogenation
| Catalyst | Hydrogen Donor | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | A common and highly effective system for rapid debenzylation. nih.gov |
| 10% Pd/C | Formic Acid | Methanol | Room Temp. | A convenient method, though sometimes requires a higher catalyst loading compared to other donors. organic-chemistry.orgmasterorganicchemistry.com |
The debenzylation product, Methyl 5-hydroxynicotinate, is a valuable intermediate in its own right, used in the synthesis of various compounds, including metabolites of pharmaceuticals. researchgate.netlibretexts.org
Reactions at the Benzylic Position
The benzylic carbon, the carbon atom attached to both the phenyl group and the ether oxygen, is inherently reactive due to the stability of benzylic radicals, carbocations, and carbanions. khanacademy.orgnih.gov Reactions at this position offer a pathway to functionalize the protecting group itself, without cleaving it.
Benzylic Oxidation: The benzylic C-H bonds can be oxidized to form a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the entire side chain to yield a carboxylic acid. masterorganicchemistry.comyoutube.comcdnsciencepub.com However, for a molecule like this compound, such harsh conditions would likely degrade the pyridine ring as well. More controlled oxidation is possible. The oxidation of benzyl ethers can be challenging, particularly when the aromatic ring they are attached to is electron-deficient, as is the case with the pyridyl moiety in the target molecule. chemistrysteps.com However, reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) have been shown to oxidize benzylic ethers, with the reaction proceeding via a rate-determining hydride abstraction. chemistrysteps.com The presence of electron-withdrawing groups on the aromatic ring can deactivate this process. chemistrysteps.com
Benzylic Bromination: The introduction of a bromine atom at the benzylic position is typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator like AIBN or benzoyl peroxide). masterorganicchemistry.comkhanacademy.orgresearchgate.netyoutube.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a resonance-stabilized benzylic radical. masterorganicchemistry.comresearchgate.net The presence of the electron-withdrawing pyridine ring in this compound would likely make the formation of the benzylic radical more difficult compared to simple toluenes, potentially requiring more forcing conditions. masterorganicchemistry.com Lewis acids such as Zirconium(IV) chloride have been shown to catalyze benzylic bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), proceeding through a radical pathway. acs.org
Table 2: Potential Reactions at the Benzylic Position
| Reaction Type | Reagent(s) | Potential Product | Key Considerations |
|---|---|---|---|
| Oxidation | DDQ | Methyl 5-(benzoyloxy)nicotinate | The electron-withdrawing nature of the pyridine ring may hinder this reaction. chemistrysteps.com |
| Bromination | NBS, radical initiator | Methyl 5-(1-bromo-1-phenoxy)nicotinate | Formation of the benzylic radical is crucial and may be disfavored. masterorganicchemistry.com |
Reactivity of the Pyridine Nucleus
The pyridine ring in this compound is an electron-deficient aromatic system. This inherent electronic character significantly influences its susceptibility to aromatic substitution reactions.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic Aromatic Substitution (EAS) on pyridine is generally difficult due to the electronegativity of the nitrogen atom, which deactivates the ring towards attack by electrophiles. harvard.edusemanticscholar.org Any reaction that does occur typically requires harsh conditions and proceeds at the C-3 (or C-5) position, as attack at C-2, C-4, or C-6 leads to a highly destabilized intermediate with a positive charge on the nitrogen atom. harvard.eduaiinmr.com
In this compound, the C-3 and C-5 positions are already occupied. The methyl ester at C-3 is a deactivating, meta-directing group. youtube.comwikipedia.org The benzyloxy group at C-5 is an activating, ortho-, para-directing group. The combined influence of the ring nitrogen and the ester group strongly deactivates the ring, making further electrophilic substitution highly unlikely under standard conditions. Any potential substitution would be directed by the activating benzyloxy group to the C-4 or C-6 positions. However, the deactivating effects of the ring system as a whole present a significant barrier to this transformation. semanticscholar.org
Nucleophilic Aromatic Substitution (if applicable)
In contrast to EAS, Nucleophilic Aromatic Substitution (SNAr) is favored on electron-deficient rings like pyridine. nih.govnih.govresearchgate.net The reaction is facilitated by the presence of a good leaving group and is most effective at the positions ortho or para to the ring nitrogen (C-2, C-4, C-6), as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. acs.orgnih.govresearchgate.net
This compound does not possess a leaving group at an activated position. Therefore, direct SNAr is not feasible. To achieve this transformation, a leaving group (e.g., a halogen) would first need to be installed at the C-2, C-4, or C-6 position. If such a derivative were synthesized, it would be expected to react with various nucleophiles. Studies on other pyridinium (B92312) ions and halopyridines show that these substitutions are common and synthetically useful. nih.govresearchgate.netresearchgate.net
Directed Functionalization Studies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.orguwindsor.ca The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. baranlab.orgorganic-chemistry.org
For this compound, there are several possibilities for directed functionalization:
Pyridine Nitrogen as DMG: The pyridine nitrogen itself can act as a DMG, although this can be complicated by nucleophilic addition of the organolithium reagent to the C-2 position. semanticscholar.org Generally, lithiation is directed to the C-2 position.
Benzyloxy Group as DMG: The oxygen of the benzyloxy group is a known DMG. baranlab.org It could potentially direct lithiation to the C-4 or C-6 positions of the pyridine ring. Studies on other alkoxypyridines have shown that lithiation can be selectively achieved at positions ortho to the alkoxy group. aiinmr.comwikipedia.org
Benzylic Lithiation: It is also possible for lithiation to occur at the benzylic position of the protecting group, especially with certain bases.
The outcome of a DoM reaction on this compound would be highly dependent on the specific base, solvent, and temperature used. Research on similarly substituted alkoxypyridines indicates that regioselective lithiation at C-4 or C-6 is a plausible and synthetically useful pathway, allowing for the introduction of a wide range of electrophiles at these positions. aiinmr.comwikipedia.org
Table 3: Potential Sites for Directed Lithiation
| Directing Group | Organolithium Reagent | Predicted Site of Lithiation | Subsequent Reaction with Electrophile (E+) |
|---|---|---|---|
| Benzyloxy Oxygen | n-BuLi / TMEDA | C-4 or C-6 | Introduction of 'E' at C-4 or C-6 |
Formation of Byproducts and Reaction Selectivity
The chemical transformations of this compound are often accompanied by the formation of byproducts, the nature and quantity of which are highly dependent on the reaction conditions, reagents, and the type of transformation being effected. The selectivity of these reactions, which dictates the ratio of the desired product to any byproducts, is a critical consideration in the synthesis of its derivatives. Key reactions such as hydrolysis, amidation, and debenzylation can lead to various secondary products.
During the synthesis and subsequent reactions of nicotinic acid derivatives, the formation of byproducts is a common issue that can affect the purity and yield of the target molecule. For instance, in the synthesis of related nicotinic acid compounds, byproducts can be selectively removed by adjusting the pH of the reaction mixture, highlighting the importance of reaction conditions in controlling product purity. researchgate.netHydrolysis:
The hydrolysis of the methyl ester group in this compound to yield 5-(benzyloxy)nicotinic acid can be catalyzed by either acid or base. Under basic conditions, using a reagent such as sodium hydroxide, the primary byproduct is methanol. However, if the reaction is not carefully controlled, cleavage of the benzyl ether linkage can occur, particularly with prolonged reaction times or elevated temperatures, leading to the formation of 5-hydroxynicotinic acid. The selectivity for the desired hydrolysis product over the debenzylated byproduct is a key parameter.
Amidation:
The conversion of the methyl ester of this compound to an amide is a frequently employed transformation. The selectivity of this reaction is significantly influenced by the nature of the amine used.
Primary vs. Secondary Amines: In competitive amidation reactions, primary amines are generally more reactive than secondary amines. This difference in reactivity allows for a degree of chemoselectivity. For example, when reacting a molecule containing both primary and secondary amine functionalities with a methyl nicotinate derivative, the primary amine will preferentially form the amide.
Aromatic vs. Aliphatic Amines: Aliphatic amines are typically more nucleophilic and less sterically hindered than aromatic amines, leading to higher reaction rates and yields in amidation reactions. This selectivity allows for the preferential amidation of aliphatic amines in the presence of aromatic amines.
The amidation reaction is often reversible, and to drive the reaction towards the product side, an excess of the amine is commonly used. The choice of catalyst can also influence the selectivity and yield. For instance, certain catalysts may favor the amidation of less reactive amines.
Interactive Data Table: Selectivity in Amidation of Methyl Nicotinate Derivatives
| Amine Type 1 | Amine Type 2 | Predominant Product | Notes |
| Primary Aliphatic | Secondary Aliphatic | Primary Amide | Primary amines are more reactive. |
| Primary Aliphatic | Aromatic | Primary Amide | Aliphatic amines are generally more nucleophilic. |
| Secondary Aliphatic | Aromatic | Secondary Amide | Aromatic amines are less reactive. |
Debenzylation:
The removal of the benzyl protecting group from the 5-position is a common step in the synthesis of various derivatives. A standard method for this transformation is catalytic transfer hydrogenation. In this reaction, a hydrogen donor, such as formic acid or ammonium formate, is used in the presence of a palladium catalyst.
While this method is generally efficient, byproducts can arise. The primary byproduct of the debenzylation itself is toluene, formed from the cleaved benzyl group. However, incomplete reaction will leave unreacted starting material. Furthermore, depending on the reaction conditions, other functional groups within the molecule could potentially be reduced. For example, the pyridine ring can be susceptible to reduction under certain hydrogenation conditions, which would lead to piperidine (B6355638) derivatives as byproducts. The selectivity of the debenzylation reaction is therefore crucial and can be influenced by the choice of catalyst, hydrogen donor, solvent, and reaction temperature. The use of an excessive amount of catalyst has been noted to potentially lead to a mixture of products.
Data Table: Potential Byproducts in Transformations of this compound
| Transformation | Desired Product | Potential Byproducts |
| Hydrolysis | 5-(Benzyloxy)nicotinic acid | 5-Hydroxynicotinic acid, Methanol |
| Amidation | 5-(Benzyloxy)nicotinamide | Unreacted starting material, Methanol |
| Debenzylation | Methyl 5-hydroxynicotinate | Toluene, Unreacted starting material, Piperidine derivatives |
Methyl 5 Benzyloxy Nicotinate As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Substituted Nicotinamide (B372718) Derivatives
The methyl ester functionality of methyl 5-(benzyloxy)nicotinate is readily converted to a nicotinamide moiety through amidation with various primary and secondary amines. This transformation is a fundamental step in the synthesis of a diverse range of substituted nicotinamide derivatives. The reaction can be achieved through several methods, including direct aminolysis, often requiring elevated temperatures, or through enzyme-catalyzed processes for greener and more efficient synthesis. nih.govrsc.orgresearchgate.net For instance, lipases such as Novozym® 435 have been successfully employed to catalyze the amidation of methyl nicotinate (B505614) derivatives with various amines, including isobutylamine (B53898) and benzylamines, in environmentally friendly solvents like tert-amyl alcohol. nih.govrsc.orgresearchgate.net This enzymatic approach offers high yields (often in the range of 81.6–88.5%) and significantly shorter reaction times compared to traditional batch processes. nih.govrsc.org
The benzyloxy group at the 5-position provides a stable protecting group that is tolerant to many reaction conditions used for the modification of the ester and pyridine (B92270) ring. This allows for selective reactions at other positions before its eventual removal, typically by catalytic hydrogenation, to yield the corresponding 5-hydroxynicotinamide (B22164) derivative. This hydroxy group can then be used for further functionalization, expanding the diversity of the synthesized nicotinamide library.
Table 1: Examples of Amines Used in the Synthesis of Nicotinamide Derivatives from Methyl Nicotinate Esters
| Amine | Resulting Nicotinamide Derivative |
| Isobutylamine | N-Isobutylnicotinamide |
| Methylamine | N-Methylnicotinamide |
| Ethylamine | N-Ethylnicotinamide |
| Benzylamine | N-Benzylnicotinamide |
| 4-Chlorobenzylamine | N-(4-Chlorobenzyl)nicotinamide |
| 4-Methoxybenzylamine | N-(4-Methoxybenzyl)nicotinamide |
This table is illustrative and based on the types of amines used in the synthesis of nicotinamide derivatives from methyl nicotinate precursors. nih.govrsc.org
Building Block for Complex Heterocyclic Systems
The pyridine core of this compound, with its specific substitution pattern, is an ideal starting point for the construction of more complex, fused heterocyclic systems.
Routes to Benzo[c]nih.govresearchgate.netnaphthyridine Scaffolds
A plausible strategy for the synthesis of a benzo[c] nih.govCurrent time information in Bangalore, IN.naphthyridine scaffold using this compound would involve its conversion to a more reactive intermediate. For instance, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with a suitably substituted aniline (B41778) derivative. Subsequent intramolecular cyclization, potentially via a Friedel-Crafts type reaction or other cyclization strategies, could then form the fused benzene (B151609) ring, leading to the desired benzo[c] nih.govCurrent time information in Bangalore, IN.naphthyridine core. The benzyloxy group would serve to modulate the electronic properties of the pyridine ring and could be removed at a later stage to allow for further derivatization.
Incorporation into Other Polycyclic Architectures
The versatile nature of the functional groups on this compound allows for its incorporation into a variety of other polycyclic architectures. The pyridine nitrogen can be involved in annulation reactions, and the ester and benzyloxy groups can be manipulated to introduce further reactivity. For instance, the synthesis of chromeno[3,2-c]pyridines has been accomplished through the cyclization of pyridyl phenyl ethers. mdpi.com A synthetic pathway could be envisioned where the benzyloxy group of this compound is replaced with a suitably substituted phenoxy group, which could then undergo intramolecular cyclization to form a chromeno[3,2-c]pyridine system.
Furthermore, the synthesis of dinaphthonaphthyridines has been documented starting from chloro-substituted benzo[h]quinolines, which are themselves constructed from pyridine precursors. nih.gov This highlights the general principle of using functionalized pyridines as key building blocks for elaborate polycyclic systems.
Role in Cascade and Multicomponent Reactions
This compound is a prime candidate for utilization in cascade and multicomponent reactions (MCRs), which are powerful tools for the efficient construction of complex molecules in a single step. acs.orgorganic-chemistry.orgbeilstein-journals.org MCRs that build pyridine rings, such as the Hantzsch pyridine synthesis, often utilize β-ketoesters as one of the components. researchgate.net While this compound itself is a pyridine, its derivatives could be designed to participate in such reactions.
For example, the ester group could be used as a handle to introduce a β-dicarbonyl moiety, which could then participate in a multicomponent reaction with an aldehyde and an ammonia (B1221849) source to construct a second, fused pyridine ring, leading to a naphthyridine derivative. A one-pot synthesis of highly substituted nicotinic acid derivatives has been developed using a formylation and in situ intramolecular cyclization strategy of enamino keto esters, showcasing the potential for cascade reactions in this chemical space. acs.org
Contribution to Convergent and Divergent Synthesis Strategies
The distinct functionalities of this compound make it an excellent substrate for both convergent and divergent synthetic strategies.
In a convergent synthesis , the molecule can be elaborated in separate parts before being combined in the final stages. researchgate.netacs.org For example, the pyridine core of this compound can be modified and functionalized, while a separate, complex fragment is synthesized independently. These two fragments can then be coupled, for instance, via a Suzuki or Stille coupling reaction, to rapidly assemble a complex target molecule. The synthesis of nemertelline, a neurotoxic quaterpyridine, utilized such a convergent approach involving coupling of pyridine-based building blocks. acs.org
Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally diverse compounds. nih.govacs.orgacs.org this compound is an ideal starting point for such a strategy. The ester can be converted to a variety of amides, as discussed previously. The benzyloxy group can be deprotected to reveal a phenol (B47542), which can then be alkylated or acylated to introduce a wide range of substituents. Furthermore, the pyridine ring itself can undergo various transformations, such as N-alkylation to form pyridinium (B92312) salts, which can then react with nucleophiles to generate dihydropyridine (B1217469) derivatives. nih.gov This catalyst-controlled regiodivergent addition of nucleophiles to N-alkyl nicotinate salts allows for the synthesis of different constitutional isomers from a single precursor. nih.gov
Spectroscopic and Advanced Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) NMR spectroscopy of Methyl 5-(benzyloxy)nicotinate provides critical information regarding the number of distinct protons, their chemical environment, and their proximity to adjacent protons. The spectrum is characterized by signals corresponding to the protons of the pyridine (B92270) ring, the benzylic methylene (B1212753) group, the phenyl ring of the benzyl (B1604629) group, and the methyl ester group.
The chemical shifts (δ) are indicative of the electronic environment of each proton. For instance, the protons on the pyridine ring are typically deshielded and appear at higher chemical shifts due to the electron-withdrawing nature of the nitrogen atom and the ester group. The benzylic protons (CH₂) appear as a characteristic singlet, while the protons of the phenyl ring also resonate in the aromatic region. The methyl ester protons are observed as a sharp singlet at a lower chemical shift.
A representative dataset for the ¹H NMR spectrum of this compound is detailed below.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-2 (Pyridine) | 8.68 | d | 1H |
| H-6 (Pyridine) | 8.43 | d | 1H |
| H-4 (Pyridine) | 7.74 | t | 1H |
| Phenyl-H | 7.46 - 7.33 | m | 5H |
| Benzylic CH₂ | 5.21 | s | 2H |
| Methyl OCH₃ | 3.89 | s | 3H |
| Data recorded in CDCl₃. d = doublet, t = triplet, m = multiplet, s = singlet. |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.
The chemical shifts in the ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, which often allows for the resolution of all individual carbon signals. The carbonyl carbon of the ester group is typically found at the most downfield position (around 165 ppm). The carbons of the pyridine and phenyl rings resonate in the aromatic region (approximately 110-160 ppm), while the benzylic carbon and the methyl ester carbon appear at higher field strengths.
The following table summarizes the characteristic chemical shifts observed in the ¹³C NMR spectrum of the compound.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O (Ester) | 165.4 |
| C-5 (Pyridine) | 154.2 |
| C-6 (Pyridine) | 146.4 |
| C-2 (Pyridine) | 142.1 |
| Phenyl C (quaternary) | 135.6 |
| Phenyl CH | 128.8 |
| Phenyl CH | 128.5 |
| Phenyl CH | 127.4 |
| C-3 (Pyridine) | 124.7 |
| C-4 (Pyridine) | 115.5 |
| Benzylic CH₂ | 70.8 |
| Methyl OCH₃ | 52.6 |
| Data recorded in CDCl₃. |
While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are often essential for unambiguous signal assignment, especially in complex molecules. Techniques like COSY, HSQC, and HMBC reveal correlations between nuclei, providing a more detailed connectivity map.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, showing which protons are spin-coupled and thus spatially close (typically separated by two or three bonds). For this compound, a COSY spectrum would confirm the coupling between the H-4 proton and the H-2 and H-6 protons of the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the benzylic CH₂ protons to the benzylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum could show correlations from the methyl protons (OCH₃) to the ester carbonyl carbon (C=O) and from the benzylic protons (CH₂) to the C-5 of the pyridine ring, confirming the connectivity of the ester and benzyloxy groups.
Despite the utility of these techniques, specific, publicly available 2D NMR datasets (COSY, HSQC, HMBC) for this compound were not identified in the conducted research.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition and confirm its molecular formula. The experimentally determined exact mass is compared with the calculated mass for a proposed formula.
For this compound (C₁₄H₁₃NO₃), the precise mass measurement can distinguish it from other compounds with the same nominal mass but different elemental compositions.
| Technique | Parameter | Value |
| HRMS | Calculated Mass (M+H)⁺ | 244.0968 |
| HRMS | Found Mass (M+H)⁺ | 244.0965 |
| The data confirms the elemental composition of C₁₄H₁₃NO₃. |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. By increasing the energy within the mass spectrometer, this ion can be induced to fragment. The resulting fragmentation pattern provides valuable clues about the compound's structure.
For this compound, a primary and highly stable fragment would be expected from the cleavage of the benzylic C-O bond, leading to the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is a very common and characteristic fragment for compounds containing a benzyl group. Other fragments could arise from the loss of the methoxy (B1213986) group from the ester.
While the theoretical fragmentation pattern can be predicted, a detailed experimental ESI-MS fragmentation analysis for this compound was not found in the public domain during the search.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the pyridine ring, the methyl ester, and the benzyl ether group.
The primary vibrations observed in the spectrum correspond to the stretching and bending of specific bonds within the molecule. Analysis of analogous compounds, such as Benzyl Nicotinate (B505614) and Methyl Nicotinate, provides a strong basis for assigning the observed peaks. nih.govchemicalbook.com The C=O stretch of the methyl ester group is one of the most prominent features, typically appearing as a strong, sharp band in the region of 1710-1730 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages are also readily identifiable. The aromatic rings (both the pyridine and the phenyl group of the benzyl moiety) give rise to a series of characteristic peaks, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range.
Key vibrational frequencies and their assignments for the functional groups in this compound are summarized in the table below, based on data from related nicotinic acid esters. nih.govchemicalbook.commdpi.com
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Aromatic C-H | Stretching | 3030 - 3100 | Medium to Weak |
| Aliphatic C-H (Methyl) | Stretching | 2950 - 2990 | Medium to Weak |
| Ester C=O | Stretching | 1710 - 1730 | Strong |
| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak |
| C-O (Ester & Ether) | Stretching | 1100 - 1300 | Strong |
| C-N (Pyridine) | Stretching | 1300 - 1400 | Medium |
This table is populated with representative data from analogous compounds. The exact peak positions for this compound may vary slightly.
X-ray Crystallography for Solid-State Structure Determination
While a specific, publicly available crystal structure for this compound was not identified, the analysis of closely related nicotinate derivatives provides significant insight into the expected solid-state structure. For instance, crystallographic studies on other nicotinates reveal that the pyridine ring is typically planar. vulcanchem.com A study on a similar nicotinate derivative, Methyl 5-((cinnamoyloxy)methyl)picolinate, successfully yielded single crystals suitable for X-ray diffraction analysis. nih.gov The data collected allowed for the complete determination of its molecular geometry.
An illustrative example of the crystallographic data that can be obtained is shown below for a related nicotinate compound. nih.gov This data defines the unit cell dimensions and symmetry of the crystal lattice.
| Parameter | Value (for a related nicotinate derivative) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.58 |
| b (Å) | 5.89 |
| c (Å) | 18.23 |
| α (°) | 90 |
| β (°) | 109.3 |
| γ (°) | 90 |
| Volume (ų) | 1478 |
| Z (Molecules/unit cell) | 4 |
Data from a related compound, Methyl 5-((cinnamoyloxy)methyl)picolinate, is presented for illustrative purposes. nih.gov
Such an analysis for this compound would definitively confirm the planarity of the pyridine ring, the orientation of the benzyloxy group relative to the ring, and the conformation of the methyl ester substituent.
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is an essential tool in synthetic chemistry for both the purification of products and the assessment of their purity. uad.ac.id Various chromatographic methods, including Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC), are routinely employed during and after the synthesis of this compound.
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction, identify components in a mixture, and determine the appropriate solvent system for larger-scale purification. libretexts.orgbjbms.org For this compound, TLC is typically performed using a silica (B1680970) gel plate as the stationary phase.
A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. In a typical synthesis, the disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progression. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For a related benzyloxy derivative, an Rf value of 0.28 was reported using a petroleum ether/ethyl acetate (B1210297) (8:2) mobile phase. mdpi.com
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Mixtures of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate) mdpi.comresearchgate.net |
| Visualization | UV lamp (254 nm) due to the aromatic nature of the compound |
| Application | Reaction monitoring, purity check, and solvent system screening |
Following a synthesis, column chromatography is the standard method for purifying this compound from unreacted starting materials, by-products, and other impurities on a preparative scale. rsc.orgumich.edu This technique operates on the same principles as TLC but on a much larger scale. A glass column is packed with a slurry of a stationary phase, most commonly silica gel.
The crude product mixture is loaded onto the top of the column and eluted with a solvent system, often determined from prior TLC analysis. The components of the mixture travel down the column at different rates, separating into distinct bands. These bands are collected as separate fractions as they exit the column. The solvent is then evaporated from the fractions containing the pure product to yield the purified this compound. The choice of eluent is critical and typically involves a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity.
| Stationary Phase | Example Eluent Systems for Related Compounds | Reference |
| Silica Gel | Petroleum Ether / Ethyl Acetate (2:1) | rsc.org |
| Silica Gel | Dichloromethane / Methanol (B129727) (20:1) | rsc.org |
| Silica Gel | Hexanes / Ethyl Acetate (3:1) | umich.edu |
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique used for the final purity assessment and quantitative analysis of this compound. mdpi.com It is the preferred method for determining the purity of the final product with high precision. The technique utilizes high pressure to pass the sample, dissolved in a mobile phase, through a column packed with a stationary phase.
For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is commonly used. iu.edu In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. As the sample passes through the column, the non-polar compound is retained by the stationary phase and elutes at a specific retention time. A detector, typically a UV detector set to a wavelength where the compound absorbs strongly (e.g., ~254 nm), records the elution profile. The purity is determined by the area of the product peak relative to the total area of all peaks in the chromatogram. Studies on related nicotinate esters have demonstrated the utility of HPLC for stability and degradation analysis, showcasing its reliability and precision. researchgate.netnih.gov
| Parameter | Typical Conditions |
| Mode | Reverse-Phase (RP-HPLC) |
| Stationary Phase | C18-bonded silica |
| Mobile Phase | Gradient or isocratic mixture of Water and Acetonitrile/Methanol |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Application | Final purity assessment, quantitative analysis, stability studies |
Theoretical and Computational Investigations of Methyl 5 Benzyloxy Nicotinate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. dntb.gov.ua By applying DFT, one can determine the molecule's ground-state energy, electron density distribution, and other critical electronic properties. For Methyl 5-(benzyloxy)nicotinate, a typical DFT study, likely using a functional like B3LYP with a basis set such as 6-311G++, would begin by optimizing the molecular geometry to find its most stable three-dimensional structure. nih.gov
From this optimized structure, key insights into the molecule's reactivity can be derived from its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated. The MEP map provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov For this compound, the MEP would likely show negative potential (red/yellow areas) around the oxygen atoms of the ester and ether groups, as well as the nitrogen atom of the pyridine (B92270) ring, indicating these are sites prone to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). nih.gov Such calculations would classify this compound based on its electrophilic or nucleophilic character.
Table 1: Illustrative Quantum Chemical Parameters for a Nicotinate (B505614) Derivative (Calculated via DFT) Note: These values are representative examples based on similar structures and not specific experimental or calculated data for this compound.
| Parameter | Symbol | Illustrative Value | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | 4.7 eV | Difference between HOMO and LUMO energies; indicates chemical reactivity. nih.gov |
| Electronegativity | χ | 4.15 eV | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness | η | 2.35 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | 3.67 eV | Measures the propensity to accept electrons; classifies the molecule as a strong or weak electrophile. nih.gov |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The structural flexibility of this compound, particularly the rotational freedom around the C-O-C ether linkage and the C-C(O)-O ester linkage, gives rise to multiple possible conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred computational tools for exploring this conformational landscape. nih.gov
A conformational search using MM methods would identify various low-energy conformers by systematically rotating the key dihedral angles. nih.gov The energy of each conformer is calculated using a force field (e.g., AMBER, CHARMM), which models the molecule as a collection of atoms connected by springs. This process generates a potential energy surface, where the valleys correspond to stable or metastable conformers.
Following the identification of key conformers, Molecular Dynamics (MD) simulations can provide deeper insight into the molecule's dynamic behavior. nih.gov An MD simulation models the atomic motions over time by solving Newton's equations of motion. nih.gov This allows for the observation of conformational transitions and the calculation of the relative populations of different conformers at a given temperature. For a molecule like this compound, MD simulations would be crucial to understand how the flexible benzyloxy tail orients itself relative to the pyridine ring and how this flexibility might influence its interactions with other molecules.
Table 2: Illustrative Conformational Analysis Results Note: This table presents a hypothetical outcome for the conformational analysis of the C5-O-CH₂-Ph dihedral angle.
| Conformer | Key Dihedral Angle (τ) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| A | ~60° | 0.5 | 27 |
| B | ~180° | 0.0 | 45 |
| C | ~-60° (240°) | 0.6 | 28 |
Computational Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which serve as a powerful tool for structure verification.
NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. uncw.edu The process involves calculating the magnetic shielding tensors for each atom in the previously DFT-optimized geometry. Since the molecule exists as an equilibrium of multiple conformers, accurate prediction requires calculating the shielding constants for each significant low-energy conformer. github.io The final predicted chemical shifts are then determined as a Boltzmann-weighted average of the values for each conformer. uncw.edu These predicted spectra can be compared with experimental data to confirm the molecular structure. Modern machine learning approaches are also emerging as rapid and accurate alternatives for predicting NMR spectra. nih.gov
IR Spectra Prediction: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations not only predict the position of absorption bands but also their relative intensities. Comparing the computed IR spectrum with an experimental one helps in assigning specific vibrational modes to the observed bands, such as the C=O stretch of the ester, the C-O-C stretches of the ether, and various aromatic ring vibrations. nih.gov
Table 3: Illustrative Comparison of Predicted and Experimental ¹H NMR Shifts for a Related Structure Note: This table demonstrates the typical format and accuracy expected from a computational NMR prediction, using hypothetical data.
| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| H2 (Pyridine) | 9.15 | 9.21 | -0.06 |
| H4 (Pyridine) | 8.40 | 8.35 | +0.05 |
| H6 (Pyridine) | 8.88 | 8.93 | -0.05 |
| -OCH₃ (Ester) | 3.92 | 3.97 | -0.05 |
| -CH₂- (Benzyl) | 5.15 | 5.11 | +0.04 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. The synthesis of this compound likely involves key steps such as the esterification of 5-hydroxynicotinic acid and the subsequent etherification of the hydroxyl group with a benzyl (B1604629) halide (a Williamson ether synthesis).
DFT calculations can be used to map the entire reaction pathway for these transformations. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate.
Modeling can help answer key mechanistic questions, such as whether a reaction proceeds through a concerted or stepwise mechanism. For the Williamson ether synthesis step, for instance, calculations would model the Sₙ2 attack of the phenoxide ion on the benzyl halide. The computed activation barrier would provide a measure of the reaction's feasibility under different conditions. This approach can also predict potential side reactions and byproducts, aiding in the optimization of synthetic protocols. unimi.it
Future Research Directions and Emerging Paradigms in Methyl 5 Benzyloxy Nicotinate Chemistry
Development of Stereoselective Synthetic Pathways
While Methyl 5-(benzyloxy)nicotinate itself is achiral, the development of stereoselective pathways for the synthesis of its chiral derivatives is a significant area of future research. The introduction of chirality into nicotinic acid derivatives can profoundly influence their biological activity and material properties. Current research into the asymmetric synthesis of related chiral heterocycles provides a roadmap for future endeavors.
Key strategies that are expected to be explored include:
Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can control the stereochemical outcome of reactions, enabling the synthesis of specific enantiomers. This well-established method in asymmetric synthesis can be adapted to nicotinic acid precursors to generate chiral building blocks.
Enzymatic Resolution: Biocatalysis offers a green and highly selective approach to resolving racemic mixtures of nicotinic acid esters. Lipases and other enzymes can selectively hydrolyze one enantiomer, allowing for the separation of the desired stereoisomer. Research into novel enzymes with high activity and selectivity for 5-substituted nicotinates will be crucial.
Asymmetric Catalysis: The use of chiral metal catalysts or organocatalysts to induce enantioselectivity in the synthesis of nicotinic acid derivatives is a promising frontier. This approach can potentially provide direct access to enantiomerically pure compounds in a more atom-economical manner.
These methodologies will be instrumental in creating a diverse library of chiral derivatives of this compound for screening in various applications, from pharmaceuticals to advanced materials.
Exploration of Novel Catalytic Systems for Synthesis and Transformation
Advances in catalysis are central to developing more efficient and selective methods for the synthesis and functionalization of this compound. Future research will likely focus on moving beyond traditional stoichiometric reagents towards more sophisticated and sustainable catalytic systems.
Emerging catalytic approaches include:
Transition Metal Catalysis: Palladium- and ruthenium-based catalysts are powerful tools for cross-coupling reactions and C-H functionalization. Future work will likely involve the development of novel ligand systems to enhance the reactivity and selectivity of these catalysts for the modification of the pyridine (B92270) ring in nicotinic acid derivatives. This could enable the direct introduction of various functional groups at specific positions, streamlining synthetic routes.
Biocatalysis: The use of enzymes, such as lipases and nitrilases, offers a mild and environmentally benign alternative to traditional chemical synthesis. Research is ongoing to discover and engineer enzymes with enhanced stability and broader substrate scope for the synthesis and transformation of nicotinic acid esters. Biocatalytic methods are particularly attractive for their high selectivity and potential for integration into sustainable manufacturing processes.
C-H Activation: Direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis that offers a more atom-economical approach to creating complex molecules. The development of catalytic systems capable of selectively activating specific C-H bonds on the pyridine ring of this compound would represent a significant breakthrough, enabling the synthesis of novel derivatives with unprecedented efficiency.
The following table summarizes some of the novel catalytic systems being explored for the synthesis and transformation of pyridine derivatives:
| Catalytic System | Reaction Type | Potential Advantages |
| Palladium-based catalysts | Cross-coupling reactions | High efficiency in forming C-C and C-heteroatom bonds. |
| Ruthenium-based catalysts | C-H functionalization, metathesis | Direct modification of the pyridine ring, atom economy. |
| Lipases | Esterification, transesterification, hydrolysis | Mild reaction conditions, high selectivity, green chemistry. |
| Nitrilases | Hydrolysis of nitriles to carboxylic acids | Environmentally friendly route to nicotinic acid precursors. |
Integration into Continuous-Flow Chemical Processes and Automated Synthesis
The shift from batch to continuous-flow manufacturing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. The integration of the synthesis and transformation of this compound into continuous-flow systems presents a significant opportunity for process intensification.
Key aspects of this paradigm shift include:
Microreactor Technology: The use of microreactors offers enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or hazardous reactions. The synthesis of nicotinic acid derivatives has been successfully demonstrated in continuous-flow microreactors, showcasing the potential for significant reductions in reaction times and improvements in yield.
Automated Synthesis: Automated platforms, coupled with in-line analytical techniques, can enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives. This approach can accelerate the discovery of new compounds with desired properties.
Enzymatic Flow Biocatalysis: Immobilized enzymes can be packed into flow reactors, allowing for continuous processing and easy separation of the catalyst from the product stream. This approach combines the advantages of biocatalysis with the efficiency of continuous-flow technology, offering a sustainable and scalable manufacturing solution. For instance, the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614) has been achieved with high yields and significantly shorter reaction times in continuous-flow microreactors using immobilized lipase. mdpi.com
Design of Derivatives for Material Science Applications
While the primary applications of many nicotinic acid derivatives have been in the pharmaceutical and agrochemical sectors, there is growing interest in their potential use in material science. The unique electronic and structural properties of the pyridine ring, combined with the ability to introduce a wide range of functional groups, make these compounds attractive building blocks for novel materials.
Future research in this area may focus on:
Polymers: Nicotinic acid and its derivatives can be incorporated into polymer backbones or used as pendant groups to impart specific properties, such as thermal stability, conductivity, or the ability to coordinate with metal ions. Molecularly imprinted polymers using nicotinamide have been developed for selective separations. frontiersin.org
Liquid Crystals: The rigid, aromatic structure of the pyridine ring is a common feature in liquid crystalline molecules. By attaching appropriate mesogenic units to the this compound scaffold, it may be possible to design novel liquid crystalline materials with unique optical and electronic properties. The incorporation of heterocyclic moieties like pyridine is known to influence the mesophase behavior of liquid crystals. nih.gov
Functional Materials: The ability of the pyridine nitrogen to coordinate with metal ions makes nicotinic acid derivatives promising ligands for the construction of metal-organic frameworks (MOFs) and other coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.
The benzyloxy group in this compound offers a site for further functionalization, allowing for the attachment of polymerizable groups or other moieties that can direct the self-assembly of the molecules into ordered structures.
Sustainable Synthesis and Process Intensification
The principles of green chemistry and process intensification are increasingly guiding the development of new chemical manufacturing processes. For the synthesis of this compound and its derivatives, this translates to a focus on reducing environmental impact and improving resource efficiency.
Key trends in sustainable synthesis and process intensification include:
Renewable Feedstocks: There is a growing interest in developing synthetic routes to pyridine and its derivatives from biomass. acsgcipr.org While currently challenging, the use of renewable starting materials would significantly improve the sustainability profile of these compounds.
Green Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Research has shown that solvents like Cyrene™, derived from renewable resources, can be effective in nucleophilic aromatic substitution reactions of nicotinic esters.
Biocatalytic Routes: As mentioned previously, the use of enzymes for the synthesis of nicotinic acid and its derivatives offers a green alternative to traditional chemical methods, which often involve harsh conditions and generate significant waste. frontiersin.org Biocatalytic processes are typically conducted in aqueous media under mild conditions, reducing energy consumption and environmental impact.
Process Intensification: This approach aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. vapourtec.com For the production of fine chemicals like this compound, process intensification can be achieved through the adoption of continuous-flow manufacturing, the use of highly active and selective catalysts, and the integration of reaction and separation steps. gspchem.comaltlaboratories.com
Q & A
Q. Q1. What is the standard synthetic route for Methyl 5-(benzyloxy)nicotinate, and what critical parameters govern its yield?
The compound is typically synthesized via nucleophilic substitution or esterification. For example, benzyloxy groups can be introduced at the 5-position of nicotinic acid derivatives using benzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF). Key parameters include:
- Reaction temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may promote side reactions like over-alkylation .
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity in polar aprotic solvents .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures purity. Confirm identity via H/C NMR (pyridine ring protons at δ 8.5–9.0 ppm, benzyl CH₂ at δ 4.8–5.0 ppm) and mass spectrometry (parent ion [M+H]⁺) .
Advanced Synthesis Challenges
Q. Q2. How can regioselectivity be controlled during benzyloxylation of nicotinate derivatives?
Regioselectivity is influenced by:
- Directing groups : Electron-withdrawing groups (e.g., esters at the 2-position) direct substitution to the 5-position via resonance stabilization of intermediates .
- Protecting strategies : Temporary protection of reactive sites (e.g., using silyl ethers for hydroxyl groups) prevents undesired side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution over elimination .
Analytical Methodologies
Q. Q3. What spectroscopic and chromatographic techniques are critical for resolving structural ambiguities in this compound?
- NMR spectroscopy : Use DEPT-135 to distinguish CH₂ (benzyl) and CH (pyridine) groups. H-H COSY identifies coupling between pyridine protons .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) separate isomers. High-resolution MS confirms molecular formula (e.g., C₁₄H₁₃NO₃ requires m/z 251.0946) .
- X-ray crystallography : Resolves absolute configuration if chiral centers are present .
Data Interpretation and Contradictions
Q. Q4. How should researchers reconcile discrepancies in reported melting points or spectral data?
- Cross-validation : Compare data across peer-reviewed sources (e.g., NIST Chemistry WebBook ) and replicate experiments under identical conditions.
- Impurity analysis : TGA-DSC detects polymorphic forms or solvates affecting melting points. LC-MS identifies byproducts from incomplete benzylation .
- Metadata reporting : Document solvent purity, heating rates, and instrument calibration to ensure reproducibility .
Biological Activity Evaluation
Q. Q5. What in vitro models are suitable for assessing the bioactivity of this compound?
- Enzyme inhibition assays : Test against nicotinamide-dependent enzymes (e.g., sirtuins) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa) to evaluate cytotoxicity. Solubilize the compound in DMSO (<0.1% final concentration) .
- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
Stability and Reactivity
Q. Q6. Under what conditions does this compound undergo degradation or hydrolysis?
- Acidic/basic hydrolysis : The ester bond hydrolyzes in strong acids (HCl, >1M) or bases (NaOH, >0.5M) at elevated temperatures, yielding 5-(benzyloxy)nicotinic acid .
- Photodegradation : UV light (254 nm) induces cleavage of the benzyloxy group. Store in amber vials at 2–8°C under inert gas (N₂/Ar) .
- Moisture sensitivity : Karl Fischer titration monitors water content; store with desiccants (silica gel) in sealed containers .
Advanced Applications in Heterocyclic Chemistry
Q. Q7. How can this compound serve as a precursor for complex heterocycles?
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the 2- or 4-position .
- Deprotection strategies : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, generating 5-hydroxynicotinate for further functionalization .
- Click chemistry : Azide-alkyne cycloaddition modifies the benzyloxy group for bioconjugation or polymer synthesis .
Safety and Handling Protocols
Q. Q8. What safety measures are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .
- First aid : For skin contact, wash with soap/water for 15 minutes. Eye exposure requires flushing with saline for 20 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
